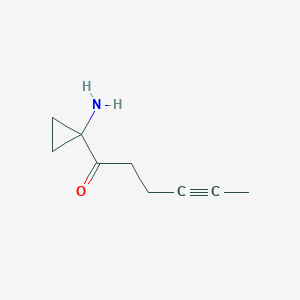![molecular formula C11H10BrNS B13217042 N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
N-[(4-Bromothiophen-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Bromothiophen-3-yl)methyl]aniline is an organic compound that features a brominated thiophene ring attached to an aniline moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-3-yl)methyl]aniline typically involves the reaction of 4-bromothiophene-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the use of palladium-catalyzed Suzuki cross-coupling reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
N-[(4-Bromothiophen-3-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]aniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Bromothiophen-2-yl)methyl]aniline
- N-[(4-Chlorothiophen-3-yl)methyl]aniline
- N-[(4-Methylthiophen-3-yl)methyl]aniline
Uniqueness
N-[(4-Bromothiophen-3-yl)methyl]aniline is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C11H10BrNS |
|---|---|
Peso molecular |
268.17 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h1-5,7-8,13H,6H2 |
Clave InChI |
YSDWTZBHATWBEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CSC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


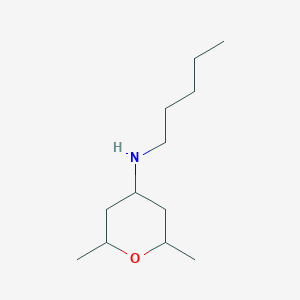
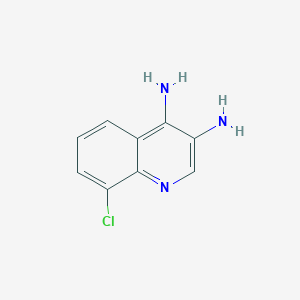

![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
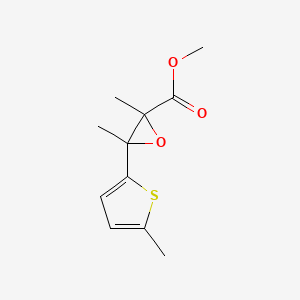
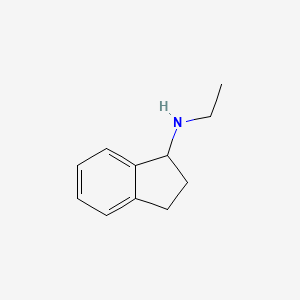
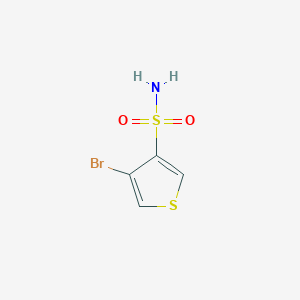
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
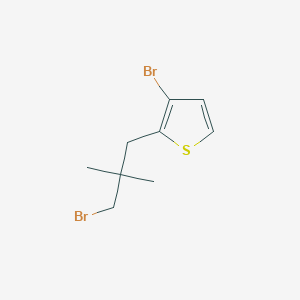
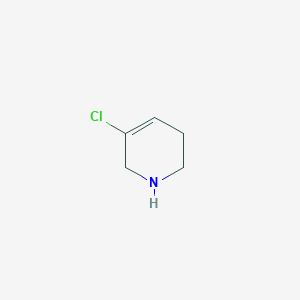
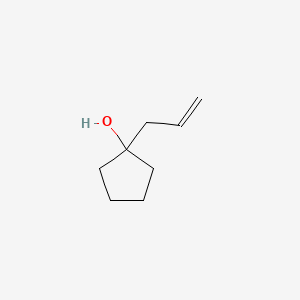
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)

